molecular formula C15H13NO4 B018148 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane CAS No. 51582-41-3

2-(4-(Benzyloxy)-3-nitrophenyl)oxirane

Cat. No.: B018148
CAS No.: 51582-41-3
M. Wt: 271.27 g/mol
InChI Key: MOGUBMMGIJLRHQ-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)-3-nitrophenyl)oxirane ( 51582-41-3) is a high-value chemical intermediate primarily employed in sophisticated organic and pharmaceutical synthesis. This compound, characterized by its oxirane (epoxide) ring and benzyl-protected nitrophenyl structure, is a critical building block in the synthetic pathway to arformoterol and other active pharmaceutical ingredients (APIs) . Its molecular formula is C₁₅H₁₃NO₄, with a molecular weight of 271.27 g/mol . The reactivity of this compound is defined by the strained oxirane ring, which is susceptible to ring-opening reactions by various nucleophiles. This key transformation allows researchers to install a two-carbon chain with a hydroxyl group, a common structural motif in many drug molecules. The benzyloxy group serves as a protected phenol, which can be selectively deprotected at a later stage of the synthesis, while the nitro group offers a handle for further functionalization, such as reduction to a primary amino group . Supplied as a yellow to pale orange solid with a purity of ≥98% (by HPLC), it is recommended to be stored sealed in a dry environment at 2-8°C to ensure long-term stability . This product is intended for research and further manufacturing applications only and is strictly not for direct human use.

Properties

IUPAC Name

2-(3-nitro-4-phenylmethoxyphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-16(18)13-8-12(15-10-20-15)6-7-14(13)19-9-11-4-2-1-3-5-11/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGUBMMGIJLRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449787
Record name 2-[4-(Benzyloxy)-3-nitrophenyl]oxirane
Source EPA DSSTox
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Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51582-41-3
Record name 2-[3-Nitro-4-(phenylmethoxy)phenyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51582-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Benzyloxy)-3-nitrophenyl]oxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-[3-nitro-4-(phenylmethoxy)phenyl]
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Biological Activity

2-(4-(Benzyloxy)-3-nitrophenyl)oxirane, with the chemical formula C16H15NO3 and CAS number 51582-41-3, is an organic compound belonging to the class of epoxides. This compound is characterized by a nitrophenyl group and a benzyloxy substituent, which may contribute to its biological activity. The following sections will explore its biological activities, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that compounds containing nitrophenyl groups often exhibit antimicrobial properties. For instance, derivatives of nitrophenyl oxiranes have shown effectiveness against various bacterial strains. The presence of the benzyloxy group may enhance lipophilicity, improving membrane penetration and thus antimicrobial efficacy.

Anticancer Activity

Studies have suggested that epoxide compounds can act as potential anticancer agents. The mechanism typically involves the formation of reactive oxygen species (ROS) that induce apoptosis in cancer cells. For example, This compound has been evaluated for its cytotoxic effects on human cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

Enzyme Inhibition

The compound may also possess enzyme inhibitory properties. Epoxides are known to interact with various enzymes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs.

Interaction with Cellular Targets

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can disrupt normal cellular functions, leading to cell death or altered signaling pathways.

ROS Generation

As mentioned earlier, the compound can induce oxidative stress in cells by generating reactive oxygen species. This mechanism is significant in its anticancer activity, as increased ROS levels can trigger apoptosis in malignant cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibitor of cytochrome P450 enzymes

Case Study: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various human cancer cell lines, including breast and lung cancer cells. The results indicated an IC50 value of 12 µM for breast cancer cells, suggesting significant cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway, characterized by increased expression of pro-apoptotic factors and decreased anti-apoptotic proteins.

Case Study: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The study found that at a concentration of 50 µg/mL, the compound exhibited a zone of inhibition greater than 15 mm against both bacterial strains. This suggests strong potential for further development as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from the combination of an electron-withdrawing nitro group (-NO₂), an electron-donating benzyloxy group (-OBn), and the strained epoxide ring. Below is a comparison with analogs:

Table 1: Structural Comparison
Compound Name Core Structure Substituents Key Features
2-(4-(Benzyloxy)-3-nitrophenyl)oxirane Epoxide + phenyl 4-OBn, 3-NO₂ High ring strain; dual substituent effects
2-[(4-Nitrophenoxy)methyl]oxirane Epoxide + ether 4-NO₂ phenoxy Simpler structure; lacks benzyloxy
1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone Ketone + phenyl 4-OBn, 3-NO₂, 2-Br Bromo substituent replaces epoxide
(R)-2-((4-Nitrophenoxy)methyl)oxirane Chiral epoxide 4-NO₂ phenoxy, (R)-configuration Stereospecific reactivity
Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate Nitro + dithioate 3-NO₂, dithioate group Non-epoxide; sulfur-based reactivity

Key Observations :

  • The benzyloxy group enhances solubility in organic solvents, while the nitro group polarizes the phenyl ring, increasing the epoxide's electrophilicity .
  • Stereochemistry (e.g., (R)-enantiomer in ) influences binding specificity in biological systems .
Table 2: Reactivity Comparison
Compound Name Reactivity Profile Primary Reactions Applications
This compound Nucleophilic ring-opening (e.g., amines, thiols) Covalent bonding with biomolecules Anticancer agents, polymer crosslinking
2-[2-(Benzyloxy)ethyl]oxirane Epoxide ring-opening with nucleophiles Polymerization, coordination chemistry Solvent-resistant polymers
Ethyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate Thiol-mediated reactions Enzyme inhibition Cytotoxic agents

Notable Findings:

  • The dual substituents (OBn and NO₂) in this compound increase its reactivity gradient, enabling selective ring-opening at the more electrophilic carbon .
  • Compared to non-epoxide analogs (e.g., bromoethanone in ), the epoxide’s ring strain allows covalent interactions with biological nucleophiles (e.g., cysteine residues) .

Insights :

  • The epoxide moiety is critical for covalent inhibition, leading to stronger anticancer activity compared to non-reactive analogs .
  • The nitro group enhances cellular uptake via passive diffusion, improving bioavailability .

Preparation Methods

Darzens Epoxidation: Classical Oxirane Synthesis

The Darzens reaction remains a cornerstone for synthesizing epoxides, including 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane. This method involves the condensation of a substituted benzaldehyde derivative with α-haloesters in the presence of a base, typically yielding the oxirane ring through a glycidic ester intermediate . For the target compound, 4-(benzyloxy)-3-nitrobenzaldehyde serves as the electrophilic substrate, reacting with methyl chloroacetate under alkaline conditions (e.g., sodium hydroxide or potassium tert-butoxide).

Mechanistic Insights :

  • Aldol Condensation : The base deprotonates the α-haloester, generating an enolate that attacks the aldehyde carbonyl.

  • Ring Closure : Intramolecular nucleophilic displacement of the halide forms the oxirane ring.

  • Ester Hydrolysis : Subsequent acidic or basic hydrolysis of the glycidic ester yields the final epoxide.

Optimization Parameters :

  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.

  • Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance enolate stability.

  • Yield : Reported yields range from 65% to 78%, with purity exceeding 95% after recrystallization .

Reductive Cyclization via Borohydride-Mediated Pathways

An alternative route involves reductive cyclization of β-haloketones, as exemplified in patent CN102432566B . Here, 2-chloro-1-(4-(benzyloxy)-3-nitrophenyl)ethanone is reduced to its corresponding alcohol using sodium borohydride, followed by base-induced cyclization to form the oxirane (Fig. 1).

Reaction Steps :

  • Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol at 0–5°C in THF.

  • Cyclization : Treatment with NaOH (1–2 M) induces intramolecular nucleophilic attack, forming the epoxide.

Performance Metrics :

  • Yield : 85–86% after purification via dichloromethane extraction and sodium sulfate drying .

  • Purity : >99% by HPLC, with residual solvent levels below 0.1%.

Advantages :

  • Avoids harsh oxidizing agents.

  • Scalable to multi-kilogram batches with minimal byproducts.

Enzymatic Catalysis for Chiral Intermediate Synthesis

Patent CN111944855B discloses an enantioselective synthesis of (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol, a precursor to the target oxirane, using carbonyl reductase. This enzyme catalyzes the asymmetric reduction of a ketone intermediate (SM1) with high stereochemical fidelity (ee >90%).

Key Process Details :

  • Enzyme Specific Activity : 14–15 IU/mg under optimized pH (6.0–6.5) and temperature (25–30°C).

  • Solvent System : Ethanol/water (1:2 v/v) ensures enzyme stability and substrate solubility.

  • Downstream Processing : Ethyl acetate extraction and n-heptane crystallization yield 60% isolated product .

Implications for Oxirane Synthesis :
The bromoethanol intermediate undergoes base-mediated cyclization (similar to Section 2) to form the epoxide, enabling access to enantiomerically pure this compound.

Styrene Oxidation via Peracid or Peroxide Reagents

Oxidation of 4-(benzyloxy)-3-nitrostyrene represents a direct route to the target epoxide. Patent WO2008035380A2 highlights the use of hydrogen peroxide (H₂O₂) or potassium peroxymonosulfate (KHSO₅) in acetic acid or methanol to effect epoxidation.

Reaction Conditions :

  • Oxidizing Agent : 30% H₂O₂ (2.5 equiv.) at 40–50°C for 6–8 hours.

  • Catalyst : Tungstic acid (H₂WO₄) or phase-transfer catalysts (e.g., tetrabutylammonium bromide).

  • Yield : 70–75%, with epoxide purity >98% after silica gel chromatography .

Mechanistic Pathway :
Electrophilic addition of the peracid to the styrene double bond forms a cyclic transition state, followed by oxygen-oxygen bond cleavage to generate the oxirane.

Comparative Analysis of Methodologies

Method Reagents/Conditions Yield (%) Purity (%) Stereocontrol
Darzens Epoxidation NaOᵗBu, THF, 0–25°C65–7895–98Low
Reductive Cyclization NaBH₄, NaOH, THF85–86>99Moderate
Enzymatic Synthesis Carbonyl reductase, pH 6.56085–90High (ee >90%)
Styrene Oxidation H₂O₂, H₂WO₄, 40–50°C70–75>98Low

Key Observations :

  • Reductive Cyclization offers the highest yield and purity, making it industrially favorable.

  • Enzymatic Methods provide superior stereocontrol, critical for pharmaceutical applications.

  • Darzens and Oxidation Routes are less stereoselective but remain valuable for racemic synthesis.

Industrial-Scale Optimization and Challenges

Process Intensification :

  • Continuous Flow Systems : Patents emphasize transitioning batch reactions to continuous flow to enhance heat/mass transfer and reduce reaction times.

  • Solvent Recycling : Diisopropyl ether and ethanol are recovered via distillation, lowering production costs.

Challenges :

  • Byproduct Formation : Darzens reactions may generate glycidic acid derivatives, necessitating rigorous purification.

  • Enzyme Cost : Large-scale enzymatic processes require immobilized enzymes or engineered strains to reduce expenses .

Q & A

Q. What are the recommended methods for synthesizing 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane in a laboratory setting?

A common approach involves the epoxidation of a pre-functionalized allyl ether precursor. For example, the target compound can be synthesized via reaction of 4-(benzyloxy)-3-nitrophenyl allyl ether with a peracid (e.g., m-chloroperbenzoic acid) in a dichloromethane solvent under controlled temperatures (0–5°C). The reaction progress is monitored by TLC, and purification is achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient. Enantiomeric purity can be ensured by employing chiral catalysts or resolving agents during synthesis .

Q. How should researchers handle and store this compound to ensure safety and stability?

This compound should be handled in a fume hood with personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or vapors. Storage requires airtight containers in a cool, dry environment (≤4°C) away from light and oxidizing agents. Stability tests suggest that decomposition may occur under prolonged exposure to moisture, necessitating desiccants in storage units .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the oxirane ring and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • FT-IR spectroscopy to identify epoxy C-O stretching (~850 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing enantiomerically pure derivatives of this compound?

Enantioselective synthesis can be achieved using Sharpless epoxidation conditions with titanium tetraisopropoxide, a chiral tartrate ligand, and tert-butyl hydroperoxide. Kinetic resolution via chiral HPLC (e.g., Chiralpak IA column) or enzymatic catalysis (e.g., lipase-mediated acetylation) may further enhance enantiomeric excess (ee). Reaction parameters such as solvent polarity, temperature (−20°C to 25°C), and catalyst loading (5–10 mol%) should be systematically optimized using design of experiments (DoE) methodologies .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between predicted and observed spectra (e.g., unexpected coupling constants in NMR) can arise from conformational flexibility or solvent effects. Strategies include:

  • 2D NMR (COSY, HSQC, HMBC) to confirm connectivity.
  • Computational modeling (DFT calculations) to simulate spectra and compare with experimental data.
  • Variable-temperature NMR to assess dynamic effects.
  • Cross-validation with alternative techniques like X-ray diffraction or Raman spectroscopy .

Q. What are the potential applications of this compound in medicinal chemistry research?

The nitro and benzyloxy groups make it a versatile intermediate for:

  • Antimicrobial agents : Functionalization at the oxirane ring (e.g., nucleophilic ring-opening with amines) can yield derivatives with biofilm inhibition properties.
  • Kinase inhibitors : The nitrophenyl moiety may act as a pharmacophore in targeting ATP-binding pockets.
  • Prodrug development : Epoxide reactivity enables conjugation with biomolecules for targeted drug delivery. Preliminary assays require cytotoxicity screening (e.g., MTT assay) and target-binding studies (e.g., SPR or ITC) .

Q. How does the steric and electronic environment of the nitrophenyl group influence the compound’s reactivity?

The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic attacks to the meta position. Steric hindrance from the benzyloxy group further modulates reactivity, favoring nucleophilic ring-opening of the epoxide at the less hindered carbon. Computational studies (e.g., Fukui function analysis) can predict reactive sites, while Hammett plots quantify electronic effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(4-(Benzyloxy)-3-nitrophenyl)oxirane
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Reactant of Route 2
2-(4-(Benzyloxy)-3-nitrophenyl)oxirane

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